molecular formula C24H35NO7S B6289903 Sulfo-succinimidyl arachidic acid CAS No. 2098501-94-9

Sulfo-succinimidyl arachidic acid

Cat. No.: B6289903
CAS No.: 2098501-94-9
M. Wt: 481.6 g/mol
InChI Key: SXCZUXHPKJRLNX-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-succinimidyl arachidic acid is a water-soluble, membrane-impermeant reagent designed to irreversibly inhibit the fatty acid translocase CD36. This compound functions as a covalent protein modifier; its N-hydroxysulfosuccinimide (NHS) ester group reacts with primary amine groups (e.g., lysine residues) on proteins to form stable amide bonds . Research has identified Lys-164 within the fatty acid-binding pocket of CD36 as the specific molecular target for NHS-esters of long-chain fatty acids like this one . By covalently modifying this critical site, this compound effectively blocks the receptor's ability to mediate cellular uptake of long-chain fatty acids and oxidized low-density lipoproteins (oxLDL), a mechanism shared by related inhibitors such as sulfo-N-succinimidyl oleate (SSO) . This inhibitor is a vital tool for probing the diverse physiological and pathophysiological roles of CD36. Studies utilizing this approach have illuminated CD36's function in fatty acid-induced signal transduction, including the release of gut peptides like cholecystokinin (CCK) and secretin , and the perception of fat taste . Furthermore, it is used to investigate the link between CD36-mediated lipid metabolism and disease processes such as the metabolic syndrome, atherosclerosis , and cancer. Recent research highlights the significance of the CD36 fatty acid uptake pathway in the activation of dormant cancer cells in the bone microenvironment, suggesting it as a potential therapeutic target . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCZUXHPKJRLNX-DOFZRALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications for Research Applications

Synthetic Pathways for Sulfo-N-Hydroxysuccinimide Esters

The creation of sulfo-NHS esters of fatty acids like arachidic acid is a cornerstone for their use in bioconjugation. The process generally involves activating the carboxylic acid group of the fatty acid to make it reactive towards the sulfo-NHS moiety.

The initial step in synthesizing sulfo-succinimidyl arachidic acid is the activation of the carboxylic acid group of arachidic acid. This is typically achieved by reacting the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent. wikipedia.org This reaction forms a highly reactive O-acylisourea intermediate. The presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in the reaction mixture allows for the formation of a more stable active ester. wikipedia.orgtaylorandfrancis.com This method is widely applicable for creating NHS esters of various carboxylic acids, including both short- and long-chain fatty acids. nih.govorganic-chemistry.org

Alternatively, a method involving triphenylphosphine (B44618) and iodine can be employed to create these active esters, avoiding the use of carbodiimide (B86325) coupling agents. organic-chemistry.org The synthesis of the Sulfo-NHS moiety itself can be achieved by sulfonating succinic anhydride, followed by cyclization and reaction with hydroxylamine (B1172632). google.comgoogle.com

Once the arachidic acid is activated, it readily reacts with Sulfo-N-hydroxysuccinimide (Sulfo-NHS). The reaction involves the nucleophilic attack of the hydroxyl group of Sulfo-NHS on the activated carboxyl group of arachidic acid, leading to the formation of the sulfo-succinimidyl ester and the release of a byproduct (e.g., dicyclohexylurea if DCC is used). glenresearch.com The resulting Sulfo-NHS ester of arachidic acid is more water-soluble than its non-sulfonated counterpart, which is advantageous for reactions in aqueous biological systems. thermofisher.comnih.gov The presence of the sulfonate group on the NHS ring increases the hydrophilicity of the molecule without significantly altering its reactivity towards primary amines. thermofisher.com These esters are stable enough to be purified and stored at low temperatures, ready for use in labeling experiments. wikipedia.org

The reaction to form the amide bond with a target molecule is most efficient at a pH range of 7 to 9. glenresearch.comnih.gov The NHS ester reacts with primary aliphatic amines to form a stable amide bond, releasing the Sulfo-NHS group. glenresearch.com

Radioisotopic Labeling for Tracing and Quantitative Research (e.g., [3H]-labeled derivatives)

Radioisotopic labeling is a powerful technique for tracing the metabolic fate of molecules and for quantitative analysis in biological systems. Tritium (B154650) ([³H]), a radioactive isotope of hydrogen, is commonly used for this purpose due to its high specific activity. mdpi.com

Arachidic acid and its derivatives can be labeled with tritium through several methods. One common approach is the catalytic hydrogenation of an unsaturated precursor with tritium gas. dtu.dkacs.org For instance, an unsaturated analog of arachidic acid could be synthesized and then reduced with tritium gas in the presence of a metal catalyst like palladium. This method allows for the introduction of tritium atoms at specific positions in the fatty acid chain.

Another technique involves hydrogen-tritium exchange reactions, where hydrogen atoms on the molecule are replaced with tritium. mdpi.com Recent advancements have led to the development of more selective and efficient tritiation methods using homogeneous catalysts, such as those based on iridium or palladium, which can be applied to complex molecules under mild conditions. mdpi.commpg.de These methods offer the advantage of labeling at a late stage of the synthesis.

Once synthesized, [³H]-labeled this compound can be used to track the distribution and metabolism of arachidic acid in cells and tissues through techniques like autoradiography and liquid scintillation counting. mdpi.comdtu.dk The high specific activity of tritium allows for sensitive detection, making it suitable for studying low-abundance biological processes. mdpi.com

Integration with Fluorescent Tags for Imaging Studies

Fluorescent labeling is a crucial tool for visualizing the localization and dynamics of molecules within living cells and tissues. nih.govbiorxiv.orgbiorxiv.org this compound can be conjugated to fluorescent dyes to create probes for imaging studies.

The synthesis of these fluorescently labeled fatty acids involves reacting the sulfo-NHS ester of arachidic acid with a fluorescent dye that contains a primary amine group. thermofisher.com The NHS ester reacts with the amine on the dye to form a stable amide bond, covalently linking the fatty acid to the fluorescent tag. glenresearch.com A variety of fluorescent dyes with different spectral properties can be used, allowing for multicolor imaging experiments. nih.govthermofisher.comrsc.org

For example, a near-infrared (NIR) fluorescent dye could be attached to an analog of a long-chain fatty acid to create a probe for in vivo imaging of cardiac metabolism. nih.gov Similarly, other fluorescent probes have been developed by labeling fatty acid binding proteins with environmentally sensitive dyes. nih.gov These fluorescently labeled arachidic acid derivatives can be introduced into cells or organisms, and their uptake and distribution can be monitored using fluorescence microscopy or other imaging techniques. biorxiv.orgbiorxiv.org This approach provides valuable insights into fatty acid transport and metabolism in real-time. nih.govbiorxiv.org

Derivatization for Specific Binding or Enhanced Solubility

The properties of this compound can be further tailored for specific applications through derivatization.

Enhanced Solubility: While the sulfo-NHS ester group improves water solubility compared to the non-sulfonated version, the long hydrocarbon tail of arachidic acid can still lead to poor solubility in aqueous solutions. nih.gov To address this, further modifications can be made. For instance, incorporating polar functional groups or short polyethylene (B3416737) glycol (PEG) linkers into the molecule can significantly enhance its water solubility. The use of albumin as a carrier can also increase the concentration of fatty acids that can be stabilized in an aqueous environment. nih.gov

Specific Binding: For targeted delivery or to study specific protein-lipid interactions, this compound can be derivatized with ligands that have a high affinity for a particular receptor or protein. nih.gov This can be achieved by attaching a small molecule, peptide, or other targeting moiety to the arachidic acid backbone. The synthesis would typically involve coupling the targeting ligand to the arachidic acid before or after the formation of the sulfo-NHS ester. Such derivatized probes are invaluable for studying the role of specific fatty acid binding proteins and enzymes in cellular processes. nih.gov

Mechanistic Principles of Sulfo Succinimidyl Arachidic Acid As a Research Reagent

Amine-Reactive Properties of Sulfo-N-Hydroxysuccinimide Esters

The core reactivity of sulfo-succinimidyl arachidic acid lies in its sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group. Sulfo-NHS esters are highly reactive towards primary amines, which are commonly found in biomolecules like proteins (at the N-terminus and on the side chain of lysine (B10760008) residues). lumiprobe.comnih.govtaylorandfrancis.com This reactivity allows for the formation of stable amide bonds, effectively "labeling" or "tagging" the target biomolecule. nih.govthermofisher.com

The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the ester. nih.govglenresearch.com This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysulfosuccinimide as a leaving group. glenresearch.com The result is a stable amide bond linking the arachidic acid moiety to the biomolecule. nih.gov

The reaction of Sulfo-NHS esters with amines is highly dependent on pH. lumiprobe.cominterchim.fr At low pH, the primary amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. lumiprobe.cominterchim.fr Conversely, at excessively high pH, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, reducing the efficiency of the labeling reaction. lumiprobe.com The optimal pH for this reaction is typically between 7.2 and 8.5. thermofisher.com

It is important to note that while Sulfo-NHS esters are selective for primary amines, they can also react with other nucleophiles such as hydroxyl and sulfhydryl groups; however, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

Covalent Conjugation Mechanisms with Primary Amine-Containing Biomolecules

The covalent conjugation of this compound to biomolecules containing primary amines, such as proteins and certain modified nucleic acids, is a cornerstone of its application in research. chemimpex.comlumiprobe.com This process results in the formation of a highly stable amide linkage. glenresearch.com

The mechanism involves a nucleophilic acyl substitution reaction. wikipedia.org The primary amine on the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Sulfo-NHS ester. nih.govwikipedia.org This leads to the displacement of the N-hydroxysulfosuccinimide group and the formation of the amide bond. glenresearch.com

Optimal Reaction Conditions for Sulfo-NHS Ester Conjugation
ParameterOptimal Range/ConditionRationale
pH7.2 - 8.5Balances amine reactivity and ester stability. thermofisher.com
BufferNon-amine, non-carboxylate buffers (e.g., PBS, HEPES, Borate)Avoids competing reactions with the buffer components. thermofisher.comthermofisher.com
Temperature4°C to room temperatureSlower reaction at 4°C can sometimes improve control. thermofisher.com

Role of the Sulfonate Group in Aqueous Solubility and Reaction Environment Control

A key feature of this compound is the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring. chemimpex.comthermofisher.com This charged group significantly enhances the water solubility of the reagent. thermofisher.comnih.govinterchim.fr While the non-sulfonated analog, N-hydroxysuccinimide (NHS), often requires dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction, the sulfonate group allows Sulfo-NHS esters to be directly soluble in aqueous buffers. lumiprobe.comthermofisher.com

This increased water solubility provides several advantages. It preserves or even increases the water solubility of the molecule being modified, which is particularly beneficial when working with biomolecules that are sensitive to organic solvents. thermofisher.comsangon.cominterchim.fr Furthermore, the ionic nature of the sulfonate group renders the reagent membrane-impermeable, making it an excellent choice for specifically labeling proteins on the cell surface. thermofisher.comnih.gov

Comparison of NHS and Sulfo-NHS Reagents
FeatureNHS EsterSulfo-NHS Ester
Water SolubilityLow, often requires organic solventHigh, soluble in aqueous buffers thermofisher.comnih.govinterchim.fr
Cell Membrane PermeabilityPermeableImpermeable thermofisher.comnih.gov
Effect on Modified Molecule's SolubilityDecreases water solubilityPreserves or increases water solubility thermofisher.comsangon.cominterchim.fr

Influence of the Arachidic Acid Moiety on Hydrophobic Interactions and Membrane Association

The arachidic acid component of this compound is a long-chain saturated fatty acid. Once conjugated to a biomolecule, this hydrophobic tail can significantly influence the biomolecule's properties and interactions. The primary role of the arachidic acid moiety is to introduce a strong hydrophobic character to the labeled molecule.

This induced hydrophobicity can promote the association of the labeled protein with hydrophobic environments, such as lipid bilayers and the hydrophobic cores of proteins. wikipedia.org In the context of cellular studies, labeling a protein with arachidic acid can facilitate its insertion into or association with cellular membranes. This is a powerful tool for studying membrane protein dynamics and protein-lipid interactions.

The long alkyl chain of arachidic acid can participate in van der Waals interactions with the lipid tails within a membrane, anchoring the conjugated protein to the membrane surface. This principle is utilized in research to target proteins to specific cellular compartments or to study the effects of lipidation on protein function. For instance, some proteins are naturally modified with fatty acids to direct them to membranes. wikipedia.org Using this compound allows researchers to mimic this process and investigate its consequences.

Furthermore, the introduction of a hydrophobic domain can influence protein-protein interactions. The arachidic acid moiety may interact with hydrophobic patches on other proteins, potentially stabilizing protein complexes or inducing conformational changes.

Applications in Advanced Biological and Materials Research

Bioconjugation Strategies in Molecular Biology and Immunology Research

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. Sulfo-succinimidyl arachidic acid facilitates this by covalently attaching its long fatty acid chain to proteins, peptides, and other molecules containing primary amines. chemimpex.com

The primary application of this compound in molecular biology is the covalent labeling of proteins and peptides. chemimpex.com The Sulfo-NHS ester reacts specifically and efficiently with the primary amino groups (–NH₂) located at the N-terminus of a polypeptide chain or on the side chain of lysine (B10760008) residues. chemimpex.comnih.gov This reaction proceeds in aqueous, pH-controlled environments (typically pH 7.2-8.5) and results in the formation of a highly stable amide linkage, effectively tagging the protein with the arachidic acid moiety.

This labeling strategy is instrumental in studying protein interactions. Research on related sulfo-succinimidyl derivatives of long-chain fatty acids, such as the oleate (B1233923) (C18, unsaturated) and myristate (C14, saturated) forms, has provided a framework for this application. nih.gov For instance, these reagents were used to identify and characterize a fatty acid transport protein in adipocyte plasma membranes. nih.govnih.gov By labeling cell surface proteins, researchers demonstrated that a specific 85-kDa protein was involved in the transport of long-chain fatty acids across the cell membrane. nih.gov In a highly specific example using a similar compound, Sulfo-N-succinimidyl oleate (SSO) was shown to covalently bind to lysine residue 164 of the multifunctional glycoprotein (B1211001) CD36, which is crucial for its role in fatty acid uptake. nih.gov This demonstrates the power of such reagents in pinpointing specific binding sites within a protein's structure.

The arachidic acid tag, being a long saturated fatty acid, can be used to study proteins that interact with lipids or to anchor a labeled protein to a lipid bilayer for functional studies.

ParameterDescriptionRelevance to Research
Target Functional GroupPrimary amines (-NH₂) on N-terminus and lysine side chains. nih.govAllows for specific covalent attachment to most proteins and peptides.
Reactive GroupSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. chemimpex.comProvides high reactivity and enables the formation of stable amide bonds.
Resulting ConjugateProtein/peptide covalently linked to an arachidic acid tail.Enables studies of protein-lipid interactions, membrane anchoring, and protein tracking.
Key Finding from Related CompoundsSSO, a related reagent, labels Lysine-164 on the CD36 protein, inhibiting fatty acid uptake. nih.govIllustrates the utility in identifying specific interaction sites on proteins.

The same chemical principle used for protein labeling is applied to the functionalization of antibodies, which are a class of proteins. chemimpex.com By reacting this compound with an antibody, the arachidic acid tail can be covalently attached to it. This process creates a modified antibody with novel properties conferred by the fatty acid chain.

Functionalized antibodies are central to many immunological assays. The attached lipid tail can be used to:

Anchor Antibodies: The hydrophobic arachidic acid chain can non-covalently anchor the antibody to hydrophobic surfaces or into the lipid bilayer of liposomes, which can be used as delivery vehicles or in diagnostic platforms.

Develop Assays: In techniques like ELISA or western blotting, modifying an antibody might alter its binding characteristics or allow for novel detection strategies, especially in research contexts involving lipid-protein interactions.

Enhance Specificity: In certain research models, attaching a lipid moiety can help in targeting the antibody to specific lipid-rich microdomains on a cell surface.

The water-solubility of the sulfo-NHS ester facilitates these reactions under physiological buffer conditions, which is critical for maintaining the antibody's structure and function. chemimpex.com

Application AreaMechanism of ActionPotential Research Use
Immunoassays (e.g., ELISA)The arachidic acid tail allows the functionalized antibody to be passively adsorbed onto hydrophobic microplate wells.Creating oriented antibody layers for antigen capture assays.
ImmunohistochemistryThe lipid tail could enhance interaction with lipid-rich tissues or cellular structures.Targeting specific microenvironments within tissue samples.
Liposome (B1194612) TargetingThe antibody is anchored to a liposome surface via the inserted fatty acid tail, creating an immunoliposome.Targeted drug delivery studies in cell culture models.

However, an indirect role for fatty acids in nucleic acid research, particularly for the delivery of small interfering RNA (siRNA), has been established. Therapeutic delivery of siRNA is challenging, and cell-penetrating peptides and other cationic vectors are often used. Research has shown that conjugating long-chain fatty acids, such as oleic acid or stearic acid, to delivery vectors like octa-arginine (a cell-penetrating peptide) significantly enhances the delivery of siRNA. nih.gov The fatty acid derivatives were more effective at forming stable nanoparticles with siRNA and achieved substantially higher cellular uptake compared to the unmodified peptide. nih.gov The proposed mechanism is that the lipid tail improves the stability of the nanoparticle complex and facilitates entry into the cell via endocytosis. nih.gov

Therefore, while this compound would not be used to label siRNA directly, it could be employed as a reagent to first functionalize a carrier molecule (e.g., a peptide or polymer with amine groups), which is then complexed with the siRNA for gene regulation studies.

Surface Functionalization in Biosensor Development and Material Science Research

Surface functionalization involves modifying the surface of a material to impart new properties. This compound is well-suited for this, acting as a molecular bridge between a surface and a biomolecule. chemimpex.com

A critical step in creating most biosensors is the stable immobilization of a bioreceptor (e.g., an enzyme or antibody) onto the sensor's transducer surface. mdpi.com this compound can be used to create a self-assembled monolayer (SAM) on a hydrophobic surface, which then presents a reactive layer for biomolecule attachment. chemimpex.com

The process typically involves two steps:

Surface Adsorption: The long, 20-carbon hydrophobic tail of arachidic acid readily adsorbs onto non-polar or hydrophobic surfaces (such as gold, graphite, or silanized silicon) through van der Waals interactions. This leads to the formation of an organized, densely packed monolayer.

Covalent Coupling: The Sulfo-NHS ester groups are oriented away from the surface and are exposed to the aqueous environment. A solution containing the desired biomolecule (e.g., an antibody) is then introduced. The primary amines on the biomolecule react with the exposed NHS esters, resulting in its covalent and stable immobilization on the surface. researchgate.net

This strategy allows for controlled and oriented attachment of biomolecules, which is crucial for ensuring their biological activity and the sensitivity and reproducibility of the biosensor. chemimpex.commdpi.com

Solid Support MaterialImmobilization PrincipleExample Biosensor Application
Gold (Au)Hydrophobic interaction of the arachidic acid tail with the gold surface, followed by covalent binding of the biomolecule.Surface Plasmon Resonance (SPR) sensors for detecting protein binding events.
Graphite/CarbonAdsorption of the fatty acid onto the carbon surface.Electrochemical sensors where an immobilized enzyme catalyzes a reaction.
Hydrophobic PolymersIntercalation of the lipid tail into the polymer matrix.Functionalizing microfluidic channels for cell capture or analysis.
Silanized Silicon/GlassThe surface is first treated with a hydrophobic silane (B1218182) agent, then the arachidic acid monolayer is applied.Optical or fluorescence-based sensors requiring a stable bioreceptor layer.

The biocompatibility of materials used for research tools, such as cell culture plates or implantable devices, is paramount. Unmodified polymer surfaces can often lead to non-specific protein adsorption and poor cell adhesion. Surface modification can mitigate these issues. nih.govmdpi.com this compound can be used to modify polymeric surfaces to improve their biocompatibility for research applications. chemimpex.com

The modification strategy often involves first introducing primary amine groups onto the polymer surface using techniques like plasma amination or by using polymers that already contain amine functionalities. The Sulfo-NHS ester of the reagent then reacts with these surface amines, covalently grafting the arachidic acid molecules onto the polymer.

This modification achieves several effects:

Alters Hydrophobicity: The dense layer of long hydrocarbon chains changes the surface energy and wettability of the polymer.

Controls Protein Adsorption: By creating a defined chemical surface, it can passivate the surface against non-specific protein binding.

Promotes Specific Interactions: The surface can be further functionalized by attaching specific peptides, such as the Arg-Gly-Asp (RGD) sequence, to the arachidic acid layer to promote specific cell adhesion. nih.gov

Through such modifications, synthetic polymers like polyethersulfone (PES) or polycaprolactone (B3415563) (PCL) can be transformed into surfaces that better support cell growth and function in a research setting. nih.gov

Functionalization of Microfluidic Devices for Cellular Assays

Microfluidic devices offer precise control over the cellular microenvironment, making them powerful tools for a wide range of cellular assays. The functionalization of these devices' surfaces is critical for creating specific, biocompatible, and interactive environments that mimic physiological conditions. This compound, with its amine-reactive succinimidyl ester and a long alkyl chain, provides a versatile method for anchoring biomolecules to the surfaces of microfluidic channels.

This surface modification can be used to study cell adhesion, migration, and signaling pathways. For instance, by covalently attaching specific ligands or antibodies to the microchannel surfaces, researchers can create localized regions that promote or inhibit cell attachment. This allows for the investigation of cellular responses to specific cues in a high-throughput manner. Microfluidic systems that combine fluidic and dielectrophoretic actuation can be used for in-flow cell-particle interaction studies. nih.gov These devices feature hydrodynamic traps to hold one type of cell, while a dielectrophoretic system brings a second object, such as another cell or a functionalized bead, into controlled contact. nih.gov This technology is instrumental in analyzing binding kinetics and cellular avidity, which is crucial for applications like cell-based cancer immunotherapies. nih.gov

Furthermore, the integration of gradient generators within microfluidic devices allows for the study of cellular responses to varying concentrations of soluble factors. nih.gov this compound can be employed to immobilize capture antibodies or other proteins within these gradient zones, enabling the analysis of cell secretion profiles or the effects of chemotactic gradients. The ability to create well-defined and stable functionalized surfaces within microfluidic chips is essential for obtaining reproducible and physiologically relevant data in drug screening and fundamental cell biology research. nih.govmdpi.com

Nanomaterial Functionalization for Targeted Research Delivery and Imaging Probes

The surface functionalization of nanomaterials is a key strategy for developing targeted delivery systems and advanced imaging probes for research purposes. This compound serves as a valuable bifunctional linker in this context, enabling the conjugation of various biomolecules to the surfaces of different nanoparticles.

Lipid Nanoparticle and Liposome Modification for Drug Delivery System Research

Lipid nanoparticles (LNPs) and liposomes are widely investigated as carriers for delivering therapeutic agents in research settings. nih.govresearchgate.net Modifying their surfaces with targeting ligands can enhance their accumulation at specific sites of interest. nih.govnih.gov this compound facilitates the attachment of antibodies, peptides, or other recognition molecules to the surface of these lipid-based nanocarriers. chemimpex.com The arachidic acid's long lipid tail can intercalate into the lipid bilayer of the LNP or liposome, while the sulfo-succinimidyl ester group is available to react with amine groups on the targeting moiety. chemimpex.commdpi.com This strategy allows for the creation of targeted delivery systems that can be used to investigate the efficacy of novel therapeutic payloads in specific cell populations or tissues within a research context. nih.govresearchgate.net

For example, researchers have explored the use of antibody-conjugated liposomes to target specific cell surface receptors that are overexpressed in certain disease models. nih.gov The use of this compound in the conjugation process ensures a stable and covalent linkage, which is crucial for the integrity of the targeted nanoparticle during its circulation and interaction with the target cells. chemimpex.com The ability to tailor the surface of these delivery systems opens up avenues for investigating new treatment strategies and understanding the mechanisms of drug action at a molecular level. nih.govnih.gov

Magnetic Nanoparticle Conjugation for Imaging Research

Magnetic nanoparticles (MNPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs), are extensively used as contrast agents in magnetic resonance imaging (MRI) for research applications. nih.govnih.govnih.gov Functionalizing the surface of these nanoparticles is essential to improve their biocompatibility, stability, and to enable targeted imaging. nih.govmdpi.com this compound can be used to attach targeting ligands, such as antibodies or peptides, to the surface of MNPs. researchgate.net

The process typically involves first coating the MNP with a layer that presents amine groups, such as silica (B1680970) followed by treatment with an aminosilane. researchgate.net The sulfo-succinimidyl ester of the arachidic acid derivative can then react with these amines, leaving the arachidic acid's carboxyl group (after hydrolysis of the ester) or the alkyl chain to interact with other molecules or to simply provide a biocompatible coating. Alternatively, the arachidic acid can be part of a more complex coating structure. This targeted approach allows for the visualization of specific cell types or pathological processes in preclinical imaging studies. nih.govresearchgate.net For instance, MNPs functionalized with antibodies against tumor-specific antigens can be used to enhance the contrast of tumors in MRI, providing valuable information about tumor size, location, and characteristics in animal models. researchgate.net

Quantum Dot and Up-converting Nanocrystal Surface Modification for Optical Imaging Research

Quantum dots (QDs) and up-converting nanocrystals (UCNs) are fluorescent nanoparticles with unique optical properties that make them attractive probes for biological imaging research. nih.gov Their bright and stable fluorescence allows for long-term tracking of cells and molecules. To be used in biological systems, their surfaces must be modified to be water-soluble and to allow for conjugation with biomolecules. nih.gov

This compound can be employed in the surface functionalization of these nanocrystals. The arachidic acid component can interact with the hydrophobic capping ligands often used in the synthesis of QDs and UCNs, while the sulfo-succinimidyl ester provides a reactive handle for attaching targeting moieties. This enables the development of targeted optical imaging probes for various research applications, such as tracking the movement of specific proteins on the cell surface or visualizing the biodistribution of nanoparticles in small animal models. nih.gov

Probing Fatty Acid Transport and Metabolism in Cellular and Animal Models

Sulfo-succinimidyl esters of long-chain fatty acids, including the arachidic acid derivative, are valuable tools for investigating the mechanisms of fatty acid transport across cell membranes and their subsequent metabolic fate. nih.gov These compounds act as specific inhibitors of fatty acid translocase (FAT/CD36), a key protein involved in the uptake of long-chain fatty acids. nih.govnih.gov

Investigation of Intracellular Lipid Signaling Pathways

Sulfo-succinimidyl esters of fatty acids serve as invaluable tools for dissecting intracellular lipid signaling cascades. While direct studies on this compound are limited, research on analogous compounds, particularly sulfo-N-succinimidyl oleate (SSO), provides significant insights into the probable mechanisms of action. These compounds function as irreversible inhibitors of fatty acid transport into cells by forming covalent bonds with specific membrane proteins. nih.govmedchemexpress.com This action effectively blocks the downstream signaling pathways that are dependent on the uptake of extracellular fatty acids.

One of the primary targets of these compounds is the cell surface receptor CD36, which is crucial for the uptake of long-chain fatty acids. medchemexpress.com By binding to CD36, sulfo-succinimidyl fatty acid derivatives inhibit the transport of fatty acids across the plasma membrane. nih.gov This inhibition has profound effects on intracellular signaling, as fatty acids themselves and their metabolites are key signaling molecules. nih.gov For instance, arachidonic acid, once intracellular, is a precursor to a vast array of signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammatory responses and other physiological processes. nih.gov Therefore, by blocking the initial uptake step, this compound can be utilized to study the consequences of abrogating these signaling pathways, helping to elucidate the specific roles of fatty acid transport in cellular function and disease. The investigation of caged lipids that can be photo-activated offers a complementary approach to study the dynamics of lipid signaling in living cells with high temporal resolution. researchgate.net

Studies on Metabolic Reprogramming in Disease Models (e.g., cardiac metabolism in animal models)

The study of metabolic reprogramming, particularly in the context of cardiac diseases, has benefited from the use of sulfo-succinimidyl fatty acid esters. In conditions such as diabetic cardiomyopathy, the heart's metabolism is pathologically altered, with an over-reliance on fatty acid oxidation and reduced glucose metabolism, leading to inefficiency and dysfunction. nih.gov

Research using sulfo-N-succinimidyl oleate (SSO) in animal models of diabetic hearts has demonstrated the potential to correct this metabolic imbalance. nih.gov By inhibiting the fatty acid translocase CD36, SSO reduces the excessive uptake of fatty acids into cardiomyocytes. nih.gov This intervention leads to a beneficial metabolic shift:

Increased Glycolysis: SSO infusion in diabetic hearts under hypoxic conditions was shown to increase the rate of glycolysis. nih.gov

Enhanced Pyruvate (B1213749) Dehydrogenase Activity: The activity of pyruvate dehydrogenase, a key enzyme linking glycolysis to the Krebs cycle, was significantly increased. nih.gov

Reduced Lactate (B86563) Efflux: Consequently, the production and efflux of lactate were decreased, indicating a more efficient aerobic metabolism. nih.gov

This metabolic reprogramming, induced by the inhibition of fatty acid uptake, resulted in improved cardiac function, particularly under stress conditions like hypoxia/reoxygenation. nih.gov These findings suggest that this compound could be a valuable research tool to explore therapeutic strategies aimed at correcting metabolic derangements in cardiac and other metabolic diseases. The use of related compounds, such as sulfo-N-succinimidyl palmitate, has also been documented in studies of myocardial long-chain fatty acid uptake and its relation to cardiac hypertrophy. nih.gov

Elucidation of Lipid Droplet Dynamics in Cellular Systems

Lipid droplets are dynamic organelles central to lipid storage and metabolism, and their dysregulation is implicated in numerous diseases. nih.govnih.govmdpi.com Sulfo-succinimidyl fatty acid derivatives have emerged as useful probes to investigate the mechanisms governing lipid droplet dynamics.

A study evaluating the effects of various fatty acids and related compounds on cells under oxidative stress found that sulfo-N-succinimidyl oleate (SSO) exhibited cytoprotective effects without causing an accumulation of lipid droplets. researchgate.net This is in contrast to natural fatty acids, which often lead to increased lipid droplet formation. researchgate.net This characteristic of SSO allows for the decoupling of the signaling effects of fatty acids from the physical consequences of lipid storage, providing a clearer window into the signaling pathways involved.

Arachidonic acid itself is a potent inducer of neutral lipid synthesis and the formation of lipid droplets. nih.govmdpi.com By using this compound, researchers can specifically block the uptake of extracellular arachidonic acid and observe the subsequent effects on lipid droplet formation, size, and turnover (lipolysis and lipophagy). This can help to answer fundamental questions about how cells sense and respond to lipid fluxes and how these processes are coordinated with other cellular organelles like the endoplasmic reticulum and mitochondria. nih.gov The trafficking of polyunsaturated fatty acids into and out of lipid droplets is a critical determinant of cellular fate, influencing processes like ferroptosis, and tools that can modulate this trafficking are of significant interest. frontiersin.org

Exploration in Membrane Biology and Biophysics Research

The unique properties of sulfo-succinimidyl fatty acids make them highly suitable for investigating the complex environment of the cell membrane. Their membrane-impermeant nature, due to the charged sulfo group, ensures that their interactions are confined to the outer leaflet of the plasma membrane, allowing for specific labeling and inhibition of surface-exposed proteins.

Probing Lipid Raft Involvement in Membrane Protein Function

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling molecules and transporters. nih.gov The function of many membrane proteins is dependent on their localization within or exclusion from these rafts.

Research has shown that the fatty acid translocase FAT/CD36, a key protein in fatty acid uptake, is associated with lipid rafts. nih.gov The inhibition of fatty acid uptake by depleting cholesterol from the membrane, a method to disrupt lipid rafts, was found to be as effective as inhibiting FAT/CD36 with sulfo-N-succinimidyl oleate (SSO). nih.gov Furthermore, when cells were treated with SSO, the compound was found to be almost exclusively located in detergent-resistant membranes, which are biochemical representations of lipid rafts. nih.gov This indicates that sulfo-succinimidyl fatty acids can be used to specifically target and study the function of proteins within lipid rafts. By using this compound, researchers can investigate how the uptake and signaling of this specific fatty acid are modulated by the lipid raft environment.

Methodological and Analytical Considerations in Research Utilizing Sulfo Succinimidyl Arachidic Acid

Optimization of Conjugation Reaction Parameters

The covalent linkage of sulfo-succinimidyl arachidic acid to target molecules, primarily through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, is a cornerstone of its application. chemimpex.comglenresearch.com The efficiency and specificity of this reaction are highly dependent on several parameters that must be carefully optimized.

The pH of the reaction environment plays a critical role in the conjugation efficiency of this compound. The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7 to 9. glenresearch.comnih.govcovachem.com Within this range, the primary amine groups on proteins or other biomolecules are sufficiently deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. glenresearch.comcovachem.com

However, a competing reaction, the hydrolysis of the NHS ester, also increases with higher pH. thermofisher.comjyi.org This hydrolysis reaction renders the this compound inactive. Therefore, a balance must be struck. For many applications, a pH of 7.2 to 7.5, often achieved using a phosphate-buffered saline (PBS), is a common starting point. thermofisher.com For specific targeting of the N-terminus of a protein over lysine (B10760008) residues, the reaction can be performed at a lower pH of around 6.5. covachem.com At this pH, the N-terminal amino group (with a lower pKa) is more reactive than the more protonated ε-amino group of lysine. covachem.com

The choice of buffer is equally important. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comthermofisher.com Instead, non-amine-containing buffers like phosphate (B84403), borate, or bicarbonate are recommended. nih.govthermofisher.comthermofisher.com

Interactive Data Table: Recommended Buffers for this compound Conjugation

Buffer SystemRecommended pH RangeNotes
Phosphate Buffer6.5 - 8.0Commonly used; provides good buffering capacity in the optimal pH range.
Borate Buffer8.0 - 9.0Useful for reactions requiring a slightly higher pH.
Bicarbonate Buffer8.0 - 9.5Another option for higher pH reactions; ensure it is freshly prepared.

The stoichiometry of the reactants, specifically the molar ratio of this compound to the target molecule, is a key determinant of the extent of labeling. An excess of the NHS ester is typically used to drive the reaction towards completion and to compensate for any hydrolysis that may occur. glenresearch.com The optimal molar ratio can vary significantly depending on the concentration of the target protein and the number of available primary amines. For instance, a 10-fold to 15-fold molar excess of the labeling reagent might be used for protein concentrations between 2-5 mg/mL, while a lower excess may be sufficient for higher protein concentrations. thermofisher.commesoscale.com

The kinetics of the conjugation reaction are influenced by factors such as temperature and reaction time. Most NHS ester conjugations are carried out at room temperature for a period ranging from 30 minutes to a few hours. thermofisher.comthermofisher.comresearchgate.net The reaction rate is generally faster at higher pH values, but as mentioned, this also accelerates hydrolysis. jyi.org Therefore, optimizing the reaction time is crucial to maximize conjugation while minimizing the degradation of the reagent. For some applications, shorter reaction times may be preferable to preserve the integrity of sensitive biomolecules. nih.gov

Interactive Data Table: Factors Influencing this compound Reaction Kinetics

ParameterEffect on Reaction RateConsiderations
pH Increases with higher pHBalances amine reactivity with NHS ester hydrolysis. jyi.org
Temperature Increases with higher temperatureMost reactions are performed at room temperature to maintain protein stability.
Molar Ratio Higher excess of NHS ester drives the reaction forwardOptimized based on target concentration and desired degree of labeling. thermofisher.commesoscale.com
Reaction Time Longer time allows for more complete conjugationMust be balanced against reagent hydrolysis and potential sample degradation. nih.gov

Characterization of Conjugates and Modified Materials

Following the conjugation reaction, it is imperative to characterize the resulting products to confirm successful modification and to determine the purity and homogeneity of the sample. A variety of analytical techniques are employed for this purpose.

Spectroscopic techniques provide detailed information about the structure and composition of the conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the covalent attachment of the arachidic acid moiety to the target molecule by identifying characteristic proton and carbon signals from the lipid chain and the modified amino acid residue. acs.org

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate, thereby confirming the number of this compound molecules attached. nih.govnih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification on a protein or peptide by analyzing the fragmentation patterns of the modified molecule. nih.govnih.govnih.gov

Chromatographic methods are essential for purifying the conjugate from unreacted starting materials and for assessing its homogeneity. High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), can separate the more hydrophobic lipid-conjugated product from the unmodified, more polar starting material. acs.org

Size Exclusion Chromatography (SEC) separates molecules based on their size and is useful for removing excess, unreacted this compound from the larger protein conjugate. biopharmaspec.comchromatographyonline.comcreative-proteomics.comcytivalifesciences.com SEC can also provide information about the aggregation state of the modified protein. chromatographyonline.comcytivalifesciences.com

For protein conjugates, gel electrophoresis techniques are invaluable for visualizing the modification. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the apparent molecular weight of the protein after conjugation with the bulky arachidic acid moiety. nih.govpubcompare.ai This provides a straightforward, albeit less precise, confirmation of the modification.

Immunoblotting , or Western blotting, combines the separation power of gel electrophoresis with the specificity of antibody detection. nih.govantibodies-online.complos.org If an antibody specific to the target protein is available, immunoblotting can be used to specifically detect the modified protein, confirming its identity and providing a semi-quantitative measure of the conjugation efficiency. pubcompare.ainih.govplos.org For detecting the modification itself, if a specific antibody against the lipid modification exists, it can be used in a similar manner. nih.gov

Microscopic Techniques for Surface Morphology and Nanoparticle Analysis (e.g., TEM, Confocal Microscopy)

Transmission Electron Microscopy (TEM): TEM is a powerful technique for high-resolution imaging of nanoparticles. When nanoparticles are functionalized with this compound, TEM can be used to assess several key parameters. It allows for the direct visualization of nanoparticle size, shape, and aggregation state before and after the conjugation reaction. While the arachidic acid layer itself may be too thin to be resolved directly without specialized staining, changes in particle dispersion or the formation of a distinct corona when interacting with biological media can sometimes be observed.

Confocal Microscopy: Confocal laser scanning microscopy is a versatile tool for examining modified surfaces and the interaction of functionalized nanoparticles with cells. nih.gov Unlike conventional fluorescence microscopy, its ability to acquire optical sections (z-stacks) allows for the three-dimensional reconstruction of surfaces and cellular structures, eliminating out-of-focus light and improving image clarity. nih.gov For this technique to be applicable, a fluorescent label must be incorporated, either by co-conjugating a fluorescent dye alongside the this compound or by using a fluorescently-tagged molecule that binds specifically to the arachidic acid-modified surface. Confocal imaging can confirm the uniform distribution of the conjugate on a surface or visualize the uptake and subcellular localization of functionalized nanoparticles within cells. cellculturedish.com

A summary of how these techniques are applied is presented in the table below.

Table 1: Application of Microscopic Techniques for this compound Conjugates

Technique Application Information Gained Key Considerations
Transmission Electron Microscopy (TEM) Nanoparticle characterization - High-resolution size and morphology- Assessment of nanoparticle aggregation- Visualization of nanoparticle core structure - Requires samples to be electron-transparent- Provides limited information on surface chemistry without specific staining

| Confocal Microscopy | Surface and cellular imaging | - 3D visualization of modified surfaces- Spatial distribution of the conjugate- Cellular uptake and localization of nanoparticles | - Requires a fluorescent label- Resolution is lower than electron microscopy |

Fluorescence-Based Assays for Functional Validation

Fluorescence-based assays are a cornerstone for validating the successful conjugation of this compound to target biomolecules. These methods offer high sensitivity and are amenable to quantitative analysis.

The most direct method involves using a fluorescently labeled version of the sulfo-succinimidyl ester. Alternatively, if the target molecule is an antibody or protein, the success of the conjugation can be validated by quantifying the number of attached fatty acid chains. A common approach is to determine the Degree of Labeling (DOL), which represents the average number of ligand molecules conjugated to each protein molecule. biotium.com While direct measurement of the non-fluorescent arachidic acid is not possible via this method, a parallel reaction with a fluorescently-tagged NHS ester can provide an estimate of the reaction efficiency.

The validation process typically involves these steps:

Conjugation: The amine-containing biomolecule is reacted with the this compound.

Purification: The resulting conjugate is purified from excess, unreacted labeling reagent, typically using size-exclusion chromatography (e.g., a Sephadex column) or dialysis. biotium.com

Quantification: The concentrations of both the protein and the attached label are measured. For a fluorescent label, this is done using spectrophotometry to measure the absorbance at the protein's characteristic wavelength (e.g., 280 nm for proteins) and at the dye's maximum absorption wavelength. biotium.commesoscale.com The DOL can then be calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the protein and the dye. biotium.com

An optimal DOL is critical; insufficient labeling may result in a weak signal or effect, while excessive labeling could lead to protein denaturation, aggregation, or loss of function. biotium.com

Assessment of Conjugate Stability and Functional Integrity in Experimental Systems

Once a conjugate of this compound and a biomolecule is created, it is crucial to assess its stability and confirm that the conjugation process has not compromised the biomolecule's function.

Functional Integrity: It is essential to verify that the conjugated biomolecule retains its intended activity. Covalent modification can sometimes alter the three-dimensional structure of a protein, affecting its function. nih.gov Several methods can be employed to assess functional integrity:

Activity Assays: If the conjugated biomolecule is an enzyme, its catalytic activity can be measured and compared to the unmodified enzyme. For antibodies, binding affinity to their specific antigen can be quantified using methods like ELISA or surface plasmon resonance.

Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy can be used to detect gross changes in the secondary structure of a protein after conjugation.

Mass Spectrometry: A more sophisticated approach involves using mass spectrometry to monitor the kinetics of the labeling reaction. Deviations from expected reaction kinetics at high reagent concentrations can indicate that the labeling process itself is inducing structural perturbations in the protein. nih.gov

Considerations for in vitro and ex vivo Experimental Design

The unique properties of this compound—namely, its long, saturated fatty acid tail—require special considerations when designing experiments in biological systems.

The choice of cell model and the composition of the culture medium are critical for obtaining physiologically relevant results.

Cell Culture Models: The selection of a cell line should be guided by the research question. Studies on fatty acid metabolism might utilize hepatocytes or adipocytes, while research on inflammatory processes might use macrophages. While traditional 2D monolayer cultures are common, three-dimensional (3D) models like spheroids or organoids are increasingly used as they can better mimic the complex cell-cell and cell-matrix interactions of an in vivo tumor microenvironment. mdpi.comresearchgate.net This is particularly relevant when studying the penetration and efficacy of functionalized nanoparticles. researchgate.net

Media Components: A significant challenge in working with long-chain fatty acids like arachidic acid is their extremely low solubility in aqueous solutions such as cell culture media. nih.gov To overcome this, fatty acids are typically complexed with a carrier protein. nih.gov Bovine Serum Albumin (BSA) is the most commonly used carrier for this purpose. nih.govnih.gov Key considerations include:

Purity of BSA: It is imperative to use fatty-acid-free BSA, as standard preparations contain endogenous fatty acids that can compete for binding and produce confounding biological effects. nih.gov

Complex Preparation: The ratio of fatty acid to albumin and the temperature used during the complexing procedure can significantly alter the availability of the fatty acid and its biological activity. nih.gov

Solvents: While organic solvents like ethanol (B145695) can be used to initially dissolve the fatty acid, the final concentration in the culture medium must be kept very low (e.g., <0.05% ethanol) to avoid solvent-induced cytotoxicity. nih.gov

Table 2: Key Considerations for Cell Culture Media in Fatty Acid Studies

Parameter Consideration Rationale Reference
Solubility Use of a carrier protein Long-chain fatty acids are poorly soluble in aqueous media. nih.gov
Carrier Protein Fatty-acid-free Bovine Serum Albumin (BSA) Commercial BSA can contain contaminating fatty acids that interfere with the experiment. nih.gov
Complexation Control FA:BSA ratio and temperature These factors affect the amount of unbound fatty acid available to the cells. nih.gov

| Solvents | Minimize final concentration (e.g., <0.05% ethanol) | Organic solvents used for initial dissolution can be toxic to cells. | nih.gov |

Rigor in experimental design is ensured through the inclusion of appropriate controls to validate that the observed effects are specifically due to the this compound conjugate.

Reaction Controls:

Buffer Choice: The conjugation reaction should be performed in an amine-free buffer (e.g., phosphate or bicarbonate buffer) at a slightly alkaline pH (8.3-8.5) to prevent the buffer from competing with the target molecule. lumiprobe.com Buffers containing primary amines, such as Tris, are generally not recommended. lumiprobe.com

Hydrolysis Control: A control reaction should be run without the amine-containing target molecule to account for any effects of the hydrolyzed this compound.

Quenching: After the desired reaction time, the reaction can be stopped by adding a small molecule amine like hydroxylamine (B1172632) or Tris to quench any remaining reactive NHS esters. thermofisher.com

Biological Controls:

Unmodified Control: Cells or surfaces treated with the vehicle (e.g., buffer with BSA) but without the arachidic acid conjugate serve as a baseline negative control.

Specificity Control: To demonstrate that the effect is due to the specific covalent linkage, a control using a non-reactive version of the molecule (e.g., arachidic acid that has not been activated with sulfo-NHS) can be used.

Target-Molecule Control: When conjugating to a biomolecule (e.g., a protein), a crucial control is to treat the cells with the unconjugated biomolecule and the unconjugated this compound (or its hydrolyzed form) in parallel to ensure the observed effect is from the conjugate itself and not its individual components.

Functional Knockout/Mutant Control: In studies investigating the interaction with a specific cellular receptor, using a cell line where that receptor has been knocked out or mutated serves as a powerful control to demonstrate specificity.

Advanced Research Avenues and Future Directions

Development of Photoactivatable or Cleavable Derivatives for Spatiotemporal Control

A significant area of development is the incorporation of photoactivatable or cleavable moieties into the structure of sulfo-succinimidyl arachidic acid. This would allow for precise spatiotemporal control over its conjugation to target molecules. Photoactivatable groups, such as azides or diazirines, would enable researchers to initiate the conjugation reaction at specific times and locations by exposing the sample to light of a particular wavelength. This level of control is critical for studying dynamic cellular processes and for mapping protein-protein interactions within living cells with high resolution.

Similarly, the introduction of cleavable linkers, for instance, those sensitive to specific enzymes, pH changes, or reducing agents, would permit the selective release of the arachidic acid moiety or the conjugated biomolecule. This is particularly advantageous in applications like affinity purification and mass spectrometry-based proteomics, where the ability to cleave the cross-linker can simplify sample analysis and aid in the identification of interacting partners.

Integration with "Click Chemistry" and Bioorthogonal Ligation Strategies

The principles of "click chemistry," characterized by reactions that are high-yielding, stereospecific, and proceed under benign, aqueous conditions, offer a powerful complementary approach to traditional NHS-ester chemistry. While this compound itself does not directly participate in click reactions, its derivatives can be synthesized to incorporate terminal alkynes or azides. This would enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

This integration would provide researchers with a more versatile toolkit for bioconjugation. For example, a protein could first be modified with an azide-containing reagent, and then a derivative of arachidic acid bearing a terminal alkyne could be "clicked" onto it. This bioorthogonal approach ensures that the reaction is highly specific and does not interfere with native biological functional groups, thus preserving the biological activity of the labeled molecule. Some suppliers have started to categorize reagents like this compound alongside click chemistry tools, recognizing the potential for their combined use in advanced bioconjugation workflows. amyjet.comchemicalregister.comamyjet.com

Computational Modeling and Simulation of Compound-Target Interactions

Computational methods are becoming increasingly indispensable for understanding and predicting the behavior of molecules like this compound at the atomic level. Molecular dynamics (MD) simulations can be employed to model the conformational dynamics of the arachidic acid chain and the sulfo-NHS ester group, both in solution and when interacting with a protein surface. These simulations can provide insights into the accessibility of the reactive ester to primary amines on a target protein and how the long acyl chain might insert into or interact with hydrophobic pockets or lipid membranes.

Furthermore, docking studies can be used to predict the preferred binding sites of this compound on a protein of interest. By modeling the non-covalent interactions that precede the covalent bond formation, researchers can gain a better understanding of the factors that govern the specificity of the labeling reaction. This knowledge can be used to design more effective cross-linking experiments and to interpret experimental data with greater confidence.

Emerging Applications in High-Throughput Screening for Biological Modulators

The ability of this compound to covalently modify proteins can be leveraged in high-throughput screening (HTS) assays to identify novel biological modulators. For instance, a library of small molecules could be screened for their ability to inhibit the labeling of a specific protein by this compound. A decrease in labeling would suggest that the small molecule binds to the protein at or near the site of modification, thereby acting as a potential inhibitor or allosteric modulator.

This approach can be adapted to various detection methods, such as fluorescence or mass spectrometry, allowing for the rapid screening of thousands of compounds. The covalent nature of the labeling by this compound provides a robust and irreversible signal, which can be an advantage in certain HTS formats.

Addressing Challenges in Reproducibility and Standardization of Conjugation Protocols

A persistent challenge in the field of bioconjugation is the variability and occasional lack of reproducibility of labeling experiments. The reactivity of the sulfo-NHS ester of this compound is highly sensitive to factors such as pH, temperature, buffer composition, and the presence of competing nucleophiles. To address this, there is a growing emphasis on the development of standardized protocols and best practices for its use.

Q & A

Basic Research Questions

Q. What are the key structural features of sulfo-succinimidyl arachidic acid that influence its reactivity in bioconjugation?

  • Methodological Answer: The compound combines a 20-carbon saturated fatty acid (arachidic acid) with a succinimidyl ester group modified with a sulfonate moiety. The sulfonate enhances water solubility, while the succinimidyl ester reacts with primary amines (e.g., lysine residues) under mildly basic conditions (pH 7.5–8.5). The long alkyl chain facilitates integration into lipid bilayers, making it suitable for membrane-protein conjugation studies. Structural validation should include nuclear magnetic resonance (NMR) for ester linkage confirmation and mass spectrometry (MS) for molecular weight verification .

Q. How can researchers quantify trace amounts of this compound in complex biological matrices?

  • Methodological Answer: Use reverse-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Calibrate with deuterated internal standards (e.g., arachidic acid-d₃) to account for matrix effects. For lipid-rich samples, pre-extraction with chloroform:methanol (2:1 v/v) improves recovery. Limit of detection (LOD) can reach 0.1 nM with optimized ionization parameters (e.g., ESI-negative mode) .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with amine-containing biomolecules be optimized under varying pH conditions?

  • Methodological Answer: Perform kinetic studies across a pH gradient (6.5–9.0) using fluorescent amine probes (e.g., Alexa Fluor 488 hydrazide). Monitor reaction progress via fluorescence polarization or SDS-PAGE. At pH >8.0, the reaction accelerates due to increased amine deprotonation but risks hydrolysis of the succinimidyl ester. Include control experiments with hydroxylamine to quench unreacted esters and quantify residual activity .

Q. What experimental designs are recommended to assess the impact of this compound on membrane integrity in model lipid bilayers?

  • Methodological Answer: Use Langmuir-Blodgett troughs to form monolayers with varying molar ratios of the compound to phospholipids (e.g., DPPC). Measure surface pressure-area isotherms to assess packing density. For bilayer studies, employ patch-clamp electrophysiology or fluorescence leakage assays with calcein-loaded liposomes. Compare results with unmodified arachidic acid to isolate the sulfonate group’s effects .

Q. How can discrepancies in reported bioactivity of this compound derivatives across studies be systematically addressed?

  • Methodological Answer: Conduct meta-analyses focusing on variables such as batch-to-batch purity (validate via HPLC), storage conditions (e.g., desiccation at -20°C vs. room temperature), and experimental models (e.g., cell-free vs. in vivo systems). Use standardized positive controls (e.g., commercially available succinimidyl esters) to normalize activity metrics. Reproducibility checks should include independent replication in ≥3 labs .

Q. What are the critical factors affecting the stability of this compound in aqueous solutions, and how can they be mitigated?

  • Methodological Answer: Hydrolysis is pH-dependent, with a half-life of <1 hour at pH 9.0 vs. >24 hours at pH 5.0. Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) and dilute into buffered systems immediately before use. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store under argon at -80°C. Monitor degradation products (e.g., arachidic acid and NHS-sulfonate) via thin-layer chromatography (TLC) .

Data Analysis & Reporting

Q. How should researchers statistically analyze variability in this compound’s incorporation efficiency across biological replicates?

  • Methodological Answer: Apply mixed-effects models to account for batch-specific variances (e.g., reagent lot, cell passage number). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions (common in small n studies), employ Kruskal-Wallis tests. Report coefficients of variation (CV) for intra- and inter-assay precision .

Q. What bioinformatics tools are suitable for elucidating metabolic pathways involving this compound derivatives?

  • Methodological Answer: Use lipidomics platforms like LipidBlast or LIPID MAPS to annotate derivatives. Pathway enrichment analysis via KEGG or Reactome databases identifies associated processes (e.g., fatty acid elongation). For network modeling, integrate data with STRING or Cytoscape to map protein-lipid interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.